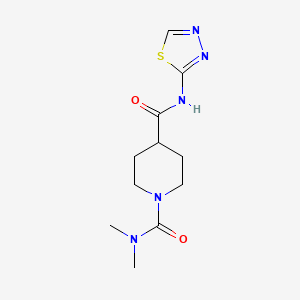![molecular formula C24H29N3O3 B11156285 1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11156285.png)
1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves the formal condensation of the carboxy group of N-butylpipecolic acid with the amino group of 2,6-dimethylaniline . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing automated systems to maintain consistency and efficiency.
Análisis De Reacciones Químicas
1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is investigated for its potential effects on cellular processes and pathways. In medicine, it is explored for its potential therapeutic properties, including its use as a local anesthetic . Industrially, it may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to act as a Bronsted base, accepting a hydron from a donor. This interaction can lead to various biochemical effects, depending on the specific context and application .
Comparación Con Compuestos Similares
Similar compounds to 1-butyl-N-{4-[(2,6-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide include dextrobupivacaine and levobupivacaine. These compounds share a similar chemical structure but may differ in their specific properties and applications. For example, levobupivacaine is known for its use as a local anesthetic with fewer side effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C24H29N3O3 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
1-butyl-N-[4-[(2,6-dimethylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-4-5-13-27-15-19(14-21(27)28)24(30)25-20-11-9-18(10-12-20)23(29)26-22-16(2)7-6-8-17(22)3/h6-12,19H,4-5,13-15H2,1-3H3,(H,25,30)(H,26,29) |
Clave InChI |
SYUPFOHEFHZDPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156203.png)
![methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B11156212.png)
![methyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11156224.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11156228.png)
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11156234.png)

![N-butyl-2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzamide](/img/structure/B11156254.png)

![1-(4-chlorophenyl)-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11156259.png)
![N~2~-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11156266.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11156270.png)
![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-alanine](/img/structure/B11156278.png)
![N-tert-butyl-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B11156279.png)
![3-(4-ethoxyphenoxy)-2-methyl-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B11156280.png)
